2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including an indole, a morpholine, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholine and oxazole rings through various coupling reactions. Key steps may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions.
Formation of the oxazole ring: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE
- **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE
Uniqueness
The uniqueness of “2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE” lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C22H26N4O4S/c1-14-8-20(24-30-14)23-21(27)13-31-19-11-25(18-7-5-4-6-17(18)19)12-22(28)26-9-15(2)29-16(3)10-26/h4-8,11,15-16H,9-10,12-13H2,1-3H3,(H,23,24,27) |
InChI Key |
OIRTUHUHZLOPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.